N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
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Description
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide, also known as ODAA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. ODAA is a small molecule that can be synthesized using simple chemical reactions and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Computational and Pharmacological Potential
The compound's derivatives, including various 1,3,4-oxadiazole and pyrazole novel derivatives, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. A specific derivative, indicated as "a3" in the study, demonstrated binding and moderate inhibitory effects across all assays, highlighting its broad spectrum of pharmacological activities. This research indicates the compound's derivatives might have significant implications in developing new therapeutic agents for various conditions, including cancer and inflammation (Faheem, 2018).
Anticancer Evaluation
Another research avenue explores the anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole. This study highlights the synthesis of 1,3,4-oxadiazole derivatives from Schiff base of the corresponding hydrazide and their in vitro anticancer evaluation on various cell lines. One compound was found to be most active on breast cancer cell lines, suggesting the potential of these derivatives in cancer treatment (Salahuddin et al., 2014).
Antioxidant and Antibacterial Activities
The synthesis and biological evaluation of naphthylmethyl-1, 3, 4- oxadiazoles for their antioxidant and antibacterial activities reveal that derivatives, specifically 4-hydroxy-3,5-dimethoxy, 3-pyridyl, and 4-pyridyl, showed good antioxidant activity in in-vitro models. Additionally, certain derivatives demonstrated good antibacterial activity, underscoring their potential use in developing antioxidant and antibacterial agents (Soumya & Rajitha, 2015).
Structural and Molecular Analysis
Research on the structure, Hirshfeld surface analysis, 3D energy framework approach, and DFT calculation of a related compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, provides insight into the crystal structure stabilized by various intermolecular interactions. This detailed structural and molecular analysis contributes to understanding the compound's stability and reactivity, which is crucial for its application in scientific research (Gouda et al., 2022).
properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-17-10-16(11-18(13-17)28-2)21-24-25-22(29-21)23-20(26)12-15-8-5-7-14-6-3-4-9-19(14)15/h3-11,13H,12H2,1-2H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHROPKLGFBCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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